Yield Enhancement in Base-Catalyzed Amide Bond Formation Compared to Unsubstituted Pyridine
In a systematic base screen for the synthesis of morpholide 7, 2-(trimethylsilyl)pyridine provided an isolated yield of 63%, representing a 57.5% relative improvement over unsubstituted pyridine, which yielded only 40% under identical reaction conditions [1]. The trimethylsilyl group at the 2-position likely enhances the nucleophilicity of the pyridine nitrogen, facilitating more efficient amide bond formation.
| Evidence Dimension | Isolated Yield of Morpholide 7 |
|---|---|
| Target Compound Data | 63% |
| Comparator Or Baseline | Pyridine: 40% |
| Quantified Difference | +23 percentage points (+57.5% relative increase) |
| Conditions | Base-catalyzed amide bond formation; reaction conditions as described in Molecules 2022, 28(1), 275, Table 1 |
Why This Matters
For procurement decisions in synthetic chemistry, this yield differential translates directly to higher reaction efficiency and reduced material waste, making 2-(trimethylsilyl)pyridine a more cost-effective base for amide bond formations compared to unsubstituted pyridine.
- [1] Molecules 2022, 28(1), 275. Optimization of a base for the synthesis of morpholide 7. Table 1. View Source
